molecular formula C14H15IN2 B14597436 1,4,9-Trimethyl-9h-pyrido[2,3-b]indol-1-ium iodide CAS No. 59715-30-9

1,4,9-Trimethyl-9h-pyrido[2,3-b]indol-1-ium iodide

Cat. No.: B14597436
CAS No.: 59715-30-9
M. Wt: 338.19 g/mol
InChI Key: YPSTZJUFYPYYRR-UHFFFAOYSA-M
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Description

1,4,9-Trimethyl-9h-pyrido[2,3-b]indol-1-ium iodide is a heterocyclic compound that belongs to the class of pyridoindoles This compound is characterized by its unique structure, which includes a pyridine ring fused to an indole ring, with three methyl groups attached at positions 1, 4, and 9 The iodide ion is associated with the positively charged nitrogen atom in the indole ring

Preparation Methods

The synthesis of 1,4,9-Trimethyl-9h-pyrido[2,3-b]indol-1-ium iodide can be achieved through several synthetic routes. One common method involves the reaction of 1,4,9-trimethyl-9h-pyrido[2,3-b]indole with iodine in the presence of a suitable solvent. The reaction conditions typically include heating the mixture to a specific temperature to facilitate the formation of the iodide salt. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

1,4,9-Trimethyl-9h-pyrido[2,3-b]indol-1-ium iodide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed from oxidation reactions include corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where the iodide ion is replaced by other nucleophiles such as chloride, bromide, or hydroxide ions. Common reagents for these reactions include silver nitrate or sodium hydroxide.

Scientific Research Applications

1,4,9-Trimethyl-9h-pyrido[2,3-b]indol-1-ium iodide has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases.

    Industry: It is used in the development of new materials and as a catalyst in chemical reactions

Mechanism of Action

The mechanism of action of 1,4,9-Trimethyl-9h-pyrido[2,3-b]indol-1-ium iodide involves its interaction with specific molecular targets and pathways. The compound can bind to DNA and proteins, leading to changes in their structure and function. This interaction can result in the inhibition of enzyme activity, disruption of cellular processes, and induction of cell death. The exact molecular targets and pathways involved depend on the specific biological context and the concentration of the compound .

Comparison with Similar Compounds

1,4,9-Trimethyl-9h-pyrido[2,3-b]indol-1-ium iodide can be compared with other similar compounds, such as:

    1-Methyl-9H-pyrido[3,4-b]indole: This compound has a similar structure but lacks the additional methyl groups at positions 4 and 9.

    6-Methoxy-1-methyl-9H-pyrido[3,4-b]indole: This compound has a methoxy group at position 6 instead of the methyl groups at positions 4 and 9.

    1,2,3,4-Tetrahydro-9H-pyrido[3,4-b]indole: This compound has a reduced pyridine ring, resulting in a tetrahydro structure

The uniqueness of this compound lies in its specific substitution pattern and the presence of the iodide ion, which imparts distinct chemical and biological properties.

Properties

CAS No.

59715-30-9

Molecular Formula

C14H15IN2

Molecular Weight

338.19 g/mol

IUPAC Name

1,4,9-trimethylpyrido[2,3-b]indol-1-ium;iodide

InChI

InChI=1S/C14H15N2.HI/c1-10-8-9-15(2)14-13(10)11-6-4-5-7-12(11)16(14)3;/h4-9H,1-3H3;1H/q+1;/p-1

InChI Key

YPSTZJUFYPYYRR-UHFFFAOYSA-M

Canonical SMILES

CC1=C2C3=CC=CC=C3N(C2=[N+](C=C1)C)C.[I-]

Origin of Product

United States

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